molecular formula C8H8F3N3OS B13706876 N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide

N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide

Katalognummer: B13706876
Molekulargewicht: 251.23 g/mol
InChI-Schlüssel: WOHVRECJJXXIOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide is a chemical compound with the molecular formula C8H8F3N3OS and a molar mass of 251.23 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further linked to an ethanimidamide moiety through a thioether linkage

Vorbereitungsmethoden

The synthesis of N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)pyridine-2-thiol with an appropriate ethanimidamide precursor under controlled conditions. The reaction typically requires the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the ethanimidamide precursor. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the molecular targets being studied .

Vergleich Mit ähnlichen Verbindungen

N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide can be compared with other similar compounds, such as:

The uniqueness of N’-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8F3N3OS

Molekulargewicht

251.23 g/mol

IUPAC-Name

N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide

InChI

InChI=1S/C8H8F3N3OS/c9-8(10,11)5-2-1-3-13-7(5)16-4-6(12)14-15/h1-3,15H,4H2,(H2,12,14)

InChI-Schlüssel

WOHVRECJJXXIOV-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=C(N=C1)SC/C(=N\O)/N)C(F)(F)F

Kanonische SMILES

C1=CC(=C(N=C1)SCC(=NO)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.